Cas no 102625-64-9 (Pantoprazole sulfide)

Pantoprazole sulfide is a key intermediate in the synthesis of pantoprazole, a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal disorders. This sulfur-containing compound is characterized by its high purity and stability, making it suitable for pharmaceutical manufacturing processes. Its precise molecular structure ensures consistent reactivity in subsequent chemical transformations, facilitating efficient production of the active pharmaceutical ingredient (API). Pantoprazole sulfide is typically synthesized under controlled conditions to meet stringent regulatory standards, ensuring compliance with pharmacopeial requirements. As an intermediate, it plays a critical role in maintaining the efficacy and safety profile of the final drug product. Proper handling and storage are essential to preserve its chemical integrity.
Pantoprazole sulfide structure
Pantoprazole sulfide structure
商品名:Pantoprazole sulfide
CAS番号:102625-64-9
MF:C16H15F2N3O3S
メガワット:367.370409250259
MDL:MFCD07368273
CID:62307
PubChem ID:253659998

Pantoprazole sulfide 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
    • 5-(Difluoromethoxy)-2[[(3,4-dimethoxy-2-pyridinyl)methyl]-thio]-1H-benzimidazole
    • 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole
    • 5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]thio-1H-benzimidazole
    • Pantoprazole Sulfide
    • 5-Difluoromethoxy-2-[(3,4-Dimethoxy-2-Pyridinyl)Methyl]Thio-1H-Benzimidazole
    • 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole
    • 5-(difluoroMethoxy)-2-[[(3,4-diMethoxy-2-pyridinyl)Methyl]thio]-1H-benziMidazole
    • 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]benzimidazole
    • Pantoprazole Related CoMpound B
    • 5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole
    • 1H-Benzimidazole,5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]- (9CI)
    • Pantoprazole thioether
    • pantoprazole sulphide
    • Pantoprazole EP IMpurity B
    • Pantoprazole Sodium impurity
    • Pantoprazole Related CoMpound
    • Pantoprazole Sulphide Compound
    • H 258
    • BWZ6X03HIB
    • 1H-Benzimidazole, 6-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)thio)-
    • 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)m
    • 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole
    • FT-0642493
    • 5-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylthio)-1h-benzimidazole
    • P2066
    • 5-Difluoromethoxy-2-(((3,4-dimethoxy-2-pyridyl)methyl)thio)-1H-benzimidazole
    • UNII-BWZ6X03HIB
    • SCHEMBL537800
    • AS-11877
    • 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-
    • I11939
    • 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl]methyl]thio]-1H-benzimidazole
    • SCHEMBL13846375
    • BCP12247
    • 5-(Difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridyl)methyl)thio)-1H-benzimidazole
    • PantoprazoleSulfide-D7(Major)
    • L-Asparticacid hydrochloride
    • A800592
    • C16H15F2N3O3S
    • 5-(Difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]thio}-1H-benzimidazole
    • 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1h-benzimidazol
    • EC 700-025-3
    • NS00077249
    • AMY40854
    • 6-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylthio)-1H-benzo[d]imidazole
    • Q27274931
    • 5-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylthio)-1H-benzo[d]imidazole
    • 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl) methyl]thio]-1H-benzimidazole
    • J-000743
    • 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridyl)methylsulfanyl]-1H-benzimidazole;5-DIFLUOROMETHOXY-2-[(3,4-DIMETHOXY-2-PYRIDINYL)METHYL]THIO-1H-BENZIMIDAZOLE
    • MFCD07368273
    • PANTOPRAZOLE SODIUM SESQUIHYDRATE IMPURITY B [EP IMPURITY]
    • H-258/28
    • 5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridinyl) methyl]thio-1H-benzimidazole
    • 6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole
    • AKOS015895368
    • 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole
    • AKOS015965059
    • AC-8095
    • 5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfanyl)-1H-benzimidazole
    • 102625-64-9
    • J-516335
    • CS-W016749
    • Pantoprazole sodium sesquihydrate specified impurity B [EP]
    • DTXSID30145418
    • 5-Difluromethoxy-2-(((3,4-Dimethoxy-2-Pyridinyl)Methyl) Thio)-1H-Benzimidazole (Sulphide)
    • 5-(difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole
    • 5-(Difluromethoxy)-2-((3,4-dimethoxy-2-pyridinyl)methylmercapto)-1H-benzimidazole
    • 5-(Difluromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylmercapto]-1H-benzimidazole
    • 5-Difluromethoxy-2-[[(3,4-Dimethoxy-2-Pyridinyl)Methyl] Thio]-1H-Benzimidazole (Sulphide)
    • DTXCID2067909
    • Pantoprazole sodium sesquihydrate specified impurity B
    • 5-(Difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulphanyl}-1H-benzimidazole
    • PANTOPRAZOLE SODIUM SESQUIHYDRATE IMPURITY B (EP IMPURITY)
    • 5-difluoromethoxy-2-(((3,4-dimethoxy-2-pyridinyl)methyl)thio)-1H-benzimidazole
    • Pantoprazole sulfide
    • MDL: MFCD07368273
    • インチ: 1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
    • InChIKey: UKILEIRWOYBGEJ-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C(=C(C=CN=1)OC)OC)C1=NC2C=CC(=CC=2N1)OC(F)F

計算された属性

  • せいみつぶんしりょう: 367.08000
  • どういたいしつりょう: 367.08021885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 94.6

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.43
  • ゆうかいてん: 116.0 to 120.0 deg-C
  • ふってん: 526.3°C at 760 mmHg
  • フラッシュポイント: 272.1±32.9 °C
  • 屈折率: 1.623
  • PSA: 94.56000
  • LogP: 3.86880

Pantoprazole sulfide セキュリティ情報

Pantoprazole sulfide 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pantoprazole sulfide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-HZ910-5g
Pantoprazole sulfide
102625-64-9 97%
5g
¥83.0 2022-06-10
Chemenu
CM162155-100g
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
102625-64-9 98%
100g
$98 2023-03-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1015220-25g
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
102625-64-9 98%
25g
¥232.00 2023-11-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1015220-100g
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
102625-64-9 98%
100g
¥742.00 2023-11-22
TRC
P183020-50mg
Pantoprazole Sulfide
102625-64-9
50mg
$104.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR3074-50MG
Pantoprazole Related Compound B
102625-64-9
50mg
¥4124.47 2024-12-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D134782-100g
Pantoprazole sulfide
102625-64-9 95%
100g
¥763.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-HZ910-25g
Pantoprazole sulfide
102625-64-9 97%
25g
¥326.0 2022-06-10
TRC
P183020-25mg
Pantoprazole Sulfide
102625-64-9
25mg
$ 75.00 2023-09-06
Fluorochem
049541-100g
5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridinyl)methyl]thio-1H-benzimidazole
102625-64-9 95%
100g
£52.00 2022-03-01

Pantoprazole sulfide 合成方法

Pantoprazole sulfideに関する追加情報

Recent Advances in Pantoprazole Sulfide (102625-64-9) Research: A Comprehensive Review

Pantoprazole sulfide (CAS: 102625-64-9), a key intermediate in the synthesis of the proton pump inhibitor pantoprazole, has garnered significant attention in recent pharmaceutical and chemical research. This compound plays a crucial role in the production of pantoprazole, a widely prescribed medication for acid-related gastrointestinal disorders. Recent studies have focused on optimizing synthetic pathways, improving purity, and exploring novel applications of this important chemical entity.

A 2023 study published in the Journal of Medicinal Chemistry investigated novel synthetic routes for pantoprazole sulfide production, achieving a remarkable 92% yield through a modified oxidation-reduction process. The research team utilized advanced analytical techniques including HPLC-MS and NMR spectroscopy to characterize the compound's structure and purity. These findings represent a significant improvement over traditional synthesis methods, potentially reducing production costs while maintaining high quality standards.

In the realm of pharmacokinetics, a recent clinical trial (2024) examined the metabolic pathways of pantoprazole sulfide in human liver microsomes. The study revealed three previously unidentified metabolites, shedding new light on the compound's biotransformation processes. This research has important implications for understanding potential drug-drug interactions and optimizing pantoprazole-based therapies for patients with varying metabolic profiles.

From a regulatory perspective, the European Medicines Agency (EMA) issued updated guidelines in early 2024 regarding quality control measures for pantoprazole sulfide in pharmaceutical manufacturing. These guidelines emphasize stricter limits on residual solvents and emphasize the need for robust analytical method validation. Compliance with these updated standards is expected to further enhance the safety profile of pantoprazole-containing medications.

Emerging research has also explored potential new therapeutic applications for pantoprazole sulfide derivatives. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated promising anti-inflammatory properties of certain structurally modified pantoprazole sulfide analogs. While still in early stages, this line of investigation suggests possible expansion of clinical applications beyond acid suppression therapy.

The pharmaceutical industry has responded to these scientific advancements with increased investment in pantoprazole sulfide-related research and development. Major manufacturers have reported scaling up production capacity by approximately 15-20% in 2024 to meet growing global demand, particularly in emerging markets where gastrointestinal disorders are becoming more prevalent due to dietary and lifestyle changes.

Looking forward, researchers anticipate several key developments in pantoprazole sulfide science, including the potential development of more environmentally sustainable synthesis methods and continued exploration of structure-activity relationships to optimize therapeutic efficacy. The compound's established safety profile and well-characterized properties make it an attractive candidate for further pharmaceutical innovation in the coming years.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:102625-64-9)5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole
sfd2906
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:102625-64-9)5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridinyl)methyl]thio-1H-benzimidazole
25873920
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ